N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including dichlorobenzyl, pyrazole, nitro, and isoxazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves several steps:
Formation of 3,4-Dichlorobenzyl Pyrazole: This step involves the reaction of 3,4-dichlorobenzyl chloride with pyrazole under basic conditions to form the 3,4-dichlorobenzyl pyrazole intermediate.
Nitration of Pyrazole: The pyrazole intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Formation of Isoxazolecarboxamide: The final step involves the reaction of the nitrated pyrazole with isoxazolecarboxamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or nitro oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N3-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE
- 1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE
- 1-(3,4-DICHLOROBENZYL)-4-NITRO-3,5-DIMETHYL-1H-PYRAZOLE
Uniqueness
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15Cl2N7O4 |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N7O4/c1-11-15(10-27-9-14(6-23-27)28(30)31)18(25-32-11)19(29)24-13-5-22-26(8-13)7-12-2-3-16(20)17(21)4-12/h2-6,8-9H,7,10H2,1H3,(H,24,29) |
InChI Key |
KPEFPRZUUMMTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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